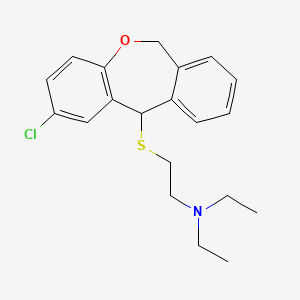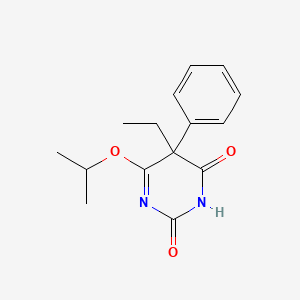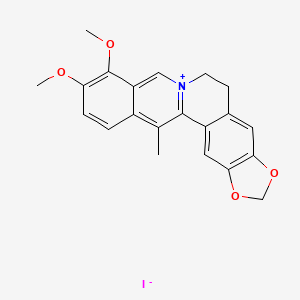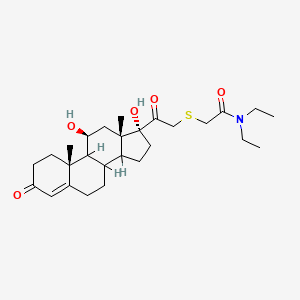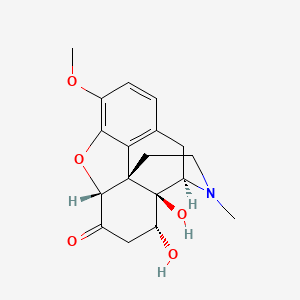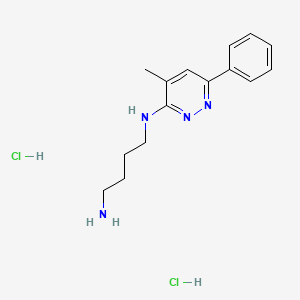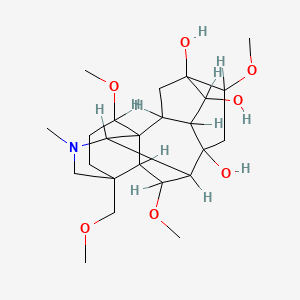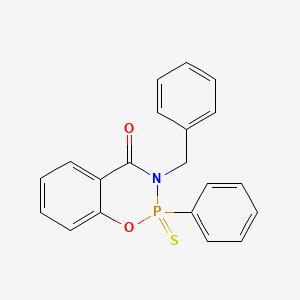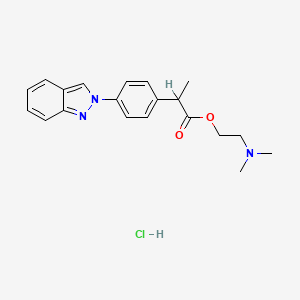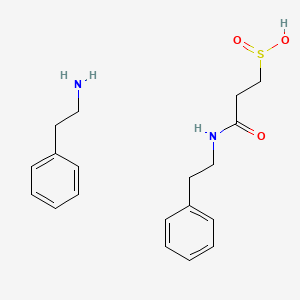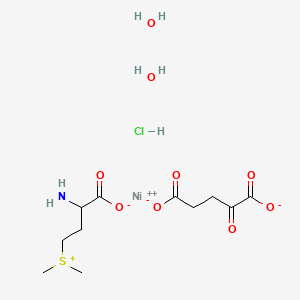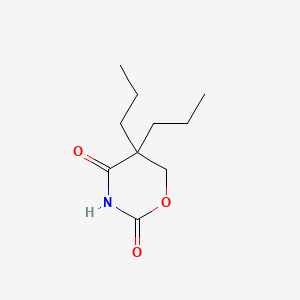
Licoricesaponin J2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licoricesaponin J2 is a triterpenoid saponin compound derived from the roots of the licorice plant (Glycyrrhiza spp.). It is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin J2 typically involves the extraction of the compound from the roots of the licorice plant. The process begins with the drying and grinding of the roots, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The roots are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Licoricesaponin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their improved therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Licoricesaponin J2 has a wide range of scientific research applications:
Wirkmechanismus
Licoricesaponin J2 exerts its effects through multiple molecular targets and pathways. It interacts with key proteins and enzymes involved in inflammation, apoptosis, and cell signaling. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Licoricesaponin J2 is often compared with other triterpenoid saponins such as glycyrrhizic acid and licoricesaponin G2. While all these compounds share similar structural features, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties. Glycyrrhizic acid, for example, is well-known for its anti-inflammatory and antiviral activities, but this compound has shown superior anticancer potential in certain studies .
List of Similar Compounds
- Glycyrrhizic acid
- Licoricesaponin G2
- Licoricesaponin A3
- Oleanolic acid
This compound stands out among these compounds due to its unique structure and diverse therapeutic applications.
Eigenschaften
CAS-Nummer |
938042-18-3 |
|---|---|
Molekularformel |
C42H64O16 |
Molekulargewicht |
824.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7,20-31,34-35,43-48H,8-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t20-,21+,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 |
InChI-Schlüssel |
SLWCVFLNZDOMEZ-WFCUWKETSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Kanonische SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


